ビンブラスチン

概要

説明

プロカスパース活性化化合物 1 は、一般的に PAC1 として知られており、癌細胞でアポトーシスを誘導する合成化学化合物です。この化合物は、イリノイ大学アーバナ・シャンペーン校のポール・ハーゲンロザー教授の研究室で発見されました。 PAC1 は、細胞アポトーシスの実行段階において重要な役割を果たす酵素カスパーゼ-3の不活性型であるプロカスパーゼ-3を活性化させる能力により、注目を集めています .

科学的研究の応用

プロカスパース活性化化合物 1 は、以下のような広範な科学研究における応用があります。

化学: これは、アポトーシスのメカニズムとカスパーゼが細胞死において果たす役割を研究するための研究ツールとして使用されます。

生物学: これは、アポトーシスに関与する細胞経路を調査し、癌治療のための潜在的な治療標的を特定するために使用されます。

医学: これは、抗癌剤として潜在能力を示しており、現在、グリオーマと神経内分泌腫瘍など、さまざまな癌の治療のために臨床試験で評価されています

産業: これは、新しい治療薬の開発と、癌細胞における薬物耐性メカニズムの研究に使用されます。

作用機序

プロカスパース活性化化合物 1 は、酵素カスパーゼ-3の不活性型であるプロカスパーゼ-3を活性化させることによって、その効果を発揮します。この化合物は、通常プロカスパーゼ-3を阻害する亜鉛イオンをキレート化します。この阻害を取り除くことで、プロカスパース活性化化合物 1 は、プロカスパーゼ-3を活性型カスパーゼ-3に変換することを可能にします。 活性型カスパーゼ-3は、その後、アポトーシスまたはプログラムされた細胞死につながる一連のイベントを開始します .

生化学分析

Biochemical Properties

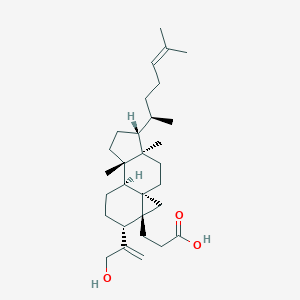

Vindoline interacts with several enzymes and proteins in its biochemical reactions. The terminal steps in the biosynthesis of vindoline are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . Two genes were isolated that had 63% nucleic acid identity and whose deduced amino acid sequences were 78% identical . These enzymes are named minovincinine-19-O-acetyltransferase (MAT) and deacetylvindoline-4-O-acetyltransferase (DAT) because they catalyze the 19-O-acetylation of indole alkaloids such as minovincinine and hörammericine and the 4-O-acetylation of deacetylvindoline, respectively .

Cellular Effects

The effects of vindoline on various types of cells and cellular processes are significant. The coincident expression of tryptophan decarboxylase, strictosidine synthase, and MAT within root cortical cells suggests that the entire pathway for the biosynthesis of tabersonine and its substituted analogs occurs within these cells . This indicates that vindoline influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Vindoline exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biosynthesis of vindoline from tabersonine starts from the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine, respectively .

Temporal Effects in Laboratory Settings

The changes in the effects of vindoline over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. Assays were carried out as described in experimental procedures, containing either 0.17 μg of rDAT or 6.0 μg of rMAT, respectively, along with 20 μM deacetylvindoline .

準備方法

合成経路と反応条件

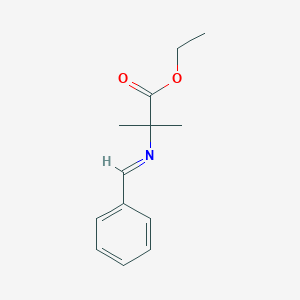

プロカスパース活性化化合物 1 の合成は、いくつかの段階で構成されます。重要な中間体は、2-(4-ベンジルピペラジン-1-イル)-N-[(2-ヒドロキシ-3-プロプ-2-エニル-フェニル)メチリデンアミノ]アセトアミドです。合成経路は、一般的に以下の段階で構成されます。

ピペラジン誘導体の形成: 最初の段階では、ピペラジンとベンジルクロリドを反応させて、4-ベンジルピペラジンを形成します。

アセトアミド誘導体の形成: 次の段階では、4-ベンジルピペラジンとクロロアセチルクロリドを反応させて、2-(4-ベンジルピペラジン-1-イル)アセトアミドを形成します。

最終化合物の形成: 最後の段階では、2-(4-ベンジルピペラジン-1-イル)アセトアミドと2-ヒドロキシ-3-プロプ-2-エニル-ベンズアルデヒドを塩基性条件下で反応させて、プロカスパース活性化化合物 1 を形成します.

工業生産方法

プロカスパース活性化化合物 1 の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、反応条件を最適化して、高い収率と純度を確保します。連続フローリアクターと自動システムを使用することで、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

プロカスパース活性化化合物 1 は、以下のようなさまざまな化学反応を起こします。

酸化: この化合物は、特にフェノール性ヒドロキシル基で、酸化反応を起こす可能性があります。

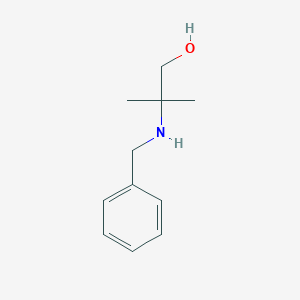

還元: 還元反応は、イミン基で起こり、それをアミンに変換することができます。

置換: この化合物は、特にベンジル基で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

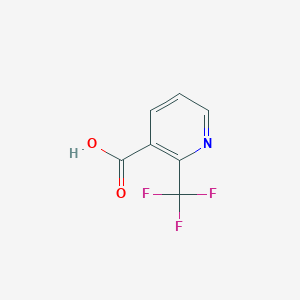

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどがあります。

置換: 一般的な求核剤には、アミンとチオールなどがあります。

形成される主要な生成物

酸化: 形成される主要な生成物は、対応するキノン誘導体です。

還元: 形成される主要な生成物は、対応するアミン誘導体です。

置換: 形成される主要な生成物は、置換ベンジル誘導体です。

類似化合物との比較

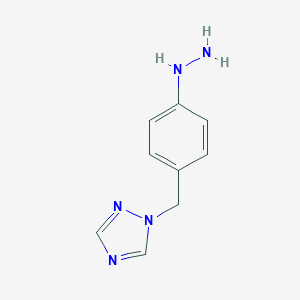

プロカスパース活性化化合物 1 は、プロカスパーゼ-3を選択的に活性化し、癌細胞でアポトーシスを誘導するという点でユニークです。類似の化合物には、以下のようなものがあります。

B-PAC-1: プロカスパース活性化化合物 1 の誘導体であり、プロカスパーゼ-3に対する効力と選択性が向上しています。

TRAIL: 腫瘍壊死因子関連アポトーシス誘導リガンドであり、細胞表面のデスレセプターに結合することによってアポトーシスを誘導します。

プロカスパース活性化化合物 1 は、プロカスパーゼ-3の直接活性化と、他の抗癌剤の有効性を高めるための併用療法における使用の可能性により、際立っています。

特性

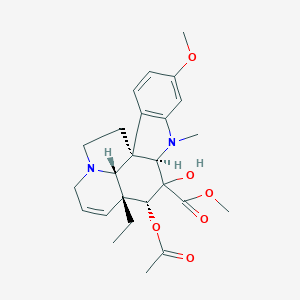

CAS番号 |

2182-14-1 |

|---|---|

分子式 |

C25H32N2O6 |

分子量 |

456.5 g/mol |

IUPAC名 |

methyl (1S,10R,12S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19?,20?,21?,23-,24-,25+/m0/s1 |

InChIキー |

CXBGOBGJHGGWIE-KVNPHLGMSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

異性体SMILES |

CC[C@]12C=CCN3C1[C@@]4(CC3)C([C@@](C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

正規SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

外観 |

Powder |

Key on ui other cas no. |

2182-14-1 |

ピクトグラム |

Health Hazard |

同義語 |

(2β,3β,4β,5α,12β,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester; (-)-Vindoline; NSC 91994; Vindolin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where is vindoline primarily synthesized in the Catharanthus roseus plant?

A1: Vindoline biosynthesis is compartmentalized within the Catharanthus roseus plant. Early steps in the pathway, including the synthesis of the precursor 16-methoxytabersonine, occur predominantly in leaf epidermal cells. [] This precursor is then transported to other cell types within the leaf, such as mesophyll, idioblast, and laticifer cells, where the final enzymatic transformations to vindoline take place. []

Q2: What is the role of light in vindoline biosynthesis?

A2: Light plays a crucial role in regulating vindoline biosynthesis. Studies have shown that light exposure induces the activity of key enzymes involved in the vindoline pathway, such as deacetylvindoline 4-O-acetyltransferase (DAT). [, ] Phytochrome, a photoreceptor, has been implicated in this light-mediated induction of DAT activity. [] Light exposure can also influence the transcription levels of genes involved in vindoline biosynthesis, such as tabersonine 16-hydroxylase (T16H) and deacetoxyvindoline 4-hydroxylase (D4H). [, , ]

Q3: Does polyploidy affect vindoline accumulation in Catharanthus roseus?

A3: Research suggests that polyploidy can influence vindoline accumulation in Catharanthus roseus. A study found that a callus line induced from a tetraploid leaf accumulated higher levels of vindoline compared to diploid callus cultures. [] This suggests that polyploidy may enhance vindoline biosynthesis, potentially by influencing chlorophyll content or chloroplast development. []

Q4: What is the key enzymatic step initiating vindoline biosynthesis?

A5: The hydroxylation of tabersonine at the C-16 position, catalyzed by tabersonine 16-hydroxylase (T16H), is the crucial first step in the seven-step pathway leading to vindoline from tabersonine. [] Interestingly, two distinct cytochrome P450 isoforms, CYP71D12 (T16H1) and CYP71D351 (T16H2), have been identified to possess T16H activity. []

Q5: How is the expression of T16H isoforms regulated?

A6: The two T16H isoforms exhibit distinct expression patterns. T16H1 expression is limited to flowers and undifferentiated cells, whereas T16H2 expression aligns with other vindoline biosynthetic genes, peaking in young leaves. [] This suggests organ-dependent regulation of tabersonine 16-hydroxylation. []

Q6: What is the role of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) in vindoline biosynthesis?

A7: T3O and T3R work in concert to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, a key intermediate in vindoline biosynthesis from tabersonine. [] T3O, a cytochrome P450 enzyme, catalyzes the initial oxidation step, while T3R, an alcohol dehydrogenase, catalyzes the subsequent reduction. [] Importantly, these enzymes seem to function in a tightly coupled manner, as the T3O reaction product is an epoxide that cannot be utilized by T3R alone. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。